6-{[{[(4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino}(phenyl)acetyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
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Overview
Description
6-{[{[(4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino}(phenyl)acetyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is a complex organic compound with significant applications in the field of medicinal chemistry. It is known for its role as a beta-lactam antibiotic, specifically as a derivative of penicillin, and is used to combat bacterial infections by inhibiting cell wall synthesis .
Preparation Methods
The synthesis of 6-{[{[(4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino}(phenyl)acetyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid involves several steps:
Starting Material: The synthesis begins with β-hydroxyethylamine, which undergoes bromination, amination, cyclization, and acylation to form the intermediate compound EPCP.
Condensation: This intermediate is then condensed with 6-aminopenicillanic acid (6-APA) to yield the final product.
Industrial production methods typically involve large-scale fermentation processes followed by chemical modification to achieve the desired compound .
Chemical Reactions Analysis
6-{[{[(4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino}(phenyl)acetyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Common reagents such as halogens can be used to substitute specific atoms within the molecule, altering its properties.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study beta-lactam antibiotics and their mechanisms.
Biology: Researchers use it to understand bacterial resistance mechanisms and develop new antibiotics.
Industry: The compound is used in the pharmaceutical industry for the production of antibiotics.
Mechanism of Action
The compound exerts its effects by binding to penicillin-binding proteins (PBPs) located on the inner membrane of bacterial cell walls. This binding interferes with the cross-linking of peptidoglycan chains, which are essential for bacterial cell wall strength and rigidity. As a result, the bacterial cell wall becomes weak and eventually lyses, leading to the death of the bacteria .
Comparison with Similar Compounds
6-{[{[(4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino}(phenyl)acetyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is unique due to its specific structure and mechanism of action. Similar compounds include:
Piperacillin: Another beta-lactam antibiotic with a similar structure but different side chains.
Cefoperazone: A cephalosporin antibiotic with a different core structure but similar antibacterial activity.
Ticarcillin: A penicillin derivative with a different spectrum of activity.
These compounds share a common mechanism of action but differ in their chemical structures and specific applications.
Properties
IUPAC Name |
6-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O7S/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)36-20(14)28/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBHGBMCVLDMKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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